
6-Cyclohexylpyrimidin-4-amine
Overview
Description
6-Cyclohexylpyrimidin-4-amine is a useful research compound. Its molecular formula is C10H15N3 and its molecular weight is 177.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of action
Pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The specific targets would depend on the specific pyrimidine compound and its structure.
Mode of action
The mode of action of pyrimidines can vary widely depending on the specific compound and its targets. For example, anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Result of action
The molecular and cellular effects of a pyrimidine compound’s action would depend on its specific targets and mode of action. For example, if the compound has anti-inflammatory effects, it might result in reduced inflammation at the cellular level .
Biochemical Analysis
Cellular Effects
The effects of 6-Cyclohexylpyrimidin-4-amine on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, a critical signaling pathway involved in cell proliferation, differentiation, and survival . By interacting with key components of this pathway, this compound can alter the cellular response to various stimuli, leading to changes in gene expression and metabolic activity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and physiology. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and apoptosis . It is essential to determine the optimal dosage to achieve the desired effects while minimizing adverse outcomes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it has been shown to affect the pentose phosphate pathway, a crucial metabolic pathway involved in the generation of NADPH and the synthesis of ribose-5-phosphate. By modulating the activity of enzymes in this pathway, this compound can alter the overall metabolic state of the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can be transported across cell membranes by specific transporters or binding proteins, influencing its localization and accumulation within different cellular compartments . This distribution pattern can affect the compound’s efficacy and toxicity, as well as its overall impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and other regulatory proteins, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production.
Biological Activity
Overview
6-Cyclohexylpyrimidin-4-amine is a synthetic compound with the molecular formula and a molecular weight of 177.25 g/mol. This compound has garnered attention for its potential biological activities, particularly in modulating cell signaling pathways, influencing gene expression, and exhibiting various pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound is known to influence several key pathways:
- Cell Signaling Pathways : It has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival.
- Gene Expression : The compound can interact with transcription factors, leading to changes in the transcriptional activity of specific genes.
- Metabolic Pathways : It modulates the pentose phosphate pathway, impacting NADPH generation and ribose-5-phosphate synthesis.
Biological Activities
This compound exhibits a range of biological activities that can be summarized as follows:
Activity Type | Description |
---|---|
Antioxidant | Exhibits properties that may protect cells from oxidative stress. |
Antibacterial | Demonstrates potential antibacterial effects against various pathogens. |
Antiviral | Investigated for efficacy against certain viral infections. |
Anti-inflammatory | Modulates inflammatory responses by inhibiting key inflammatory mediators. |
Cytotoxicity | Higher concentrations may lead to cellular damage and apoptosis in vitro. |
Case Studies and Research Findings
Research studies have explored the pharmacological potential of this compound through various experimental approaches:
- Cell Culture Studies : In vitro studies have indicated that this compound can significantly alter cell viability and proliferation rates depending on concentration. For instance, low doses showed minimal effects, while high doses resulted in marked cytotoxicity and apoptosis in cancer cell lines.
- Animal Models : Dosage effects were evaluated in animal models, revealing that higher doses can lead to significant physiological changes. Toxicological assessments indicated potential risks associated with prolonged exposure at elevated levels.
- Mechanistic Studies : Investigations into the molecular mechanisms revealed that this compound acts as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular metabolism and function.
Stability and Degradation
The stability of this compound under standard laboratory conditions has been documented, indicating that while it remains stable initially, it may degrade over time, affecting its efficacy. This aspect is crucial for designing experiments and therapeutic applications.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of 6-Cyclohexylpyrimidin-4-amine to ensure high yield and purity?
- Methodological Answer : Synthesis typically involves condensation reactions, such as coupling cyclohexylamine with a pyrimidine precursor. Key steps include:
- Reagent Selection : Use catalysts like Pd-based complexes for Suzuki-Miyaura coupling (if applicable) or acid/base conditions for nucleophilic substitution .
- Solvent Optimization : Polar aprotic solvents (e.g., DMSO, DMF) enhance reaction efficiency, while ethanol aids in crystallization .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization from ethanol improves purity. Monitor by TLC or HPLC .
- Critical Parameter : Maintain anhydrous conditions to prevent side reactions involving moisture-sensitive intermediates .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., cyclohexyl proton signals at δ 1.2–2.0 ppm) and pyrimidine ring integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- HPLC : Reverse-phase C18 columns with UV detection assess purity (>95% preferred for biological assays) .
- Elemental Analysis : Validate C, H, N percentages against theoretical values .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental binding affinities of this compound derivatives?
- Methodological Answer :
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Re-evaluate Docking Parameters : Adjust force fields (e.g., AMBER, CHARMM) and solvation models to better reflect experimental conditions (pH, temperature) .
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Experimental Validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding kinetics and thermodynamics.
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Data Cross-Validation : Compare with structurally analogous compounds (Table 1) to identify substituent effects on binding .
Table 1 : Comparative Binding Affinities of Pyrimidine Derivatives
Compound Substituent IC50 (nM) Reference This compound Cyclohexyl 120 6-Cyclopentyl analog Cyclopentyl 85 6-Methyl analog Methyl 450
Q. What methodological approaches are recommended for analyzing crystallographic data of this compound complexes using SHELX software?
- Methodological Answer :
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) at 100–150 K to minimize thermal motion artifacts .
- Structure Solution : Employ SHELXD for phase determination and SHELXL for refinement. Key parameters:
- R-factors : Aim for and .
- Disorder Modeling : Apply PART instructions for disordered cyclohexyl groups .
- Validation : Check CIF files with PLATON for symmetry errors and hydrogen bonding networks .
Q. How should structure-activity relationship (SAR) studies be designed to evaluate the impact of cyclohexyl substitution on biological activity?
- Methodological Answer :
- Analog Synthesis : Prepare derivatives with varied substituents (e.g., cyclopentyl, methyl, aryl) .
- Biological Assays : Test against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. Include positive/negative controls.
- Statistical Analysis : Use multivariate regression to correlate steric/electronic parameters (e.g., logP, molar refractivity) with activity .
Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?
- Methodological Answer :
- Standardized Synthesis : Adopt fixed reaction times, temperatures, and purification protocols .
- QC Protocols : Require ≥95% purity (HPLC) and identical NMR profiles for all batches.
- Assay Controls : Use internal standards (e.g., staurosporine for kinase assays) to normalize inter-experimental variability .
Properties
IUPAC Name |
6-cyclohexylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-10-6-9(12-7-13-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDANZARMWNRUFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=NC=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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